双氯芬酸钾

描述

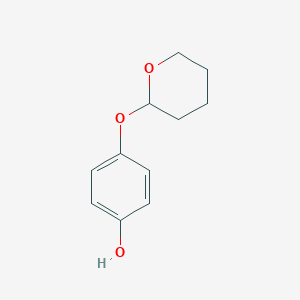

双氯芬酸钾是一种非甾体抗炎药 (NSAID),用于治疗痛风、关节炎和痛经等疼痛和炎症性疾病 。它是双氯芬酸的钾盐形式,双氯芬酸是一种苯乙酸衍生物。 双氯芬酸钾以其起效迅速而闻名,使其特别适用于急性疼痛的管理 .

科学研究应用

双氯芬酸钾具有广泛的科学研究应用:

化学: 在药物稳定性和降解研究中用作模型化合物。

生物学: 研究其对细胞过程和炎症途径的影响。

作用机制

生化分析

Biochemical Properties

Diclofenac potassium acts primarily by inhibiting cyclooxygenase (COX)-1 and -2, the enzymes responsible for producing prostaglandins (PGs) . Prostaglandins contribute to inflammation and pain signaling. The inhibition of these enzymes by Diclofenac potassium reduces the biosynthesis of prostaglandins, thereby alleviating inflammation and pain .

Cellular Effects

Diclofenac potassium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it affects ion channels, leading to changes such as inhibition, activation, or changes in expression patterns .

Molecular Mechanism

The molecular mechanism of Diclofenac potassium involves its interaction with biomolecules and its influence on gene expression . It exerts its effects at the molecular level primarily by binding to and inhibiting the COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diclofenac potassium can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Diclofenac potassium vary with different dosages in animal models . For instance, in dogs, a one-time loading dose of 0.2 mg/kg, orally, is recommended, followed by 0.1 mg/kg per day .

Metabolic Pathways

Diclofenac potassium is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is metabolized mainly by oxidative pathways followed by glucuronide conjugation .

Transport and Distribution

Diclofenac potassium is transported and distributed within cells and tissues . It is more than 99% bound to human serum proteins, primarily to albumin . It also distributes to the synovial fluid, reaching peak concentration 2-4 hours after administration .

Subcellular Localization

The subcellular localization of Diclofenac potassium and its effects on activity or function are yet to be fully elucidated. Given its mechanism of action, it is likely that it is localized where its target enzymes, COX-1 and COX-2, are found. These enzymes are present in various cell compartments, including the endoplasmic reticulum and nuclear envelope .

准备方法

合成路线和反应条件: 双氯芬酸钾通过使双氯芬酸与氢氧化钾反应而合成。 该反应通常涉及将双氯芬酸溶解在合适的溶剂中,例如甲醇,然后加入氢氧化钾以形成钾盐 。 反应通常在室温下进行,并使用高效液相色谱 (HPLC) 进行监测以确保产物的纯度 .

工业生产方法: 在工业环境中,双氯芬酸钾是在大型反应器中生产的,其中双氯芬酸在受控条件下与氢氧化钾反应。 然后通过结晶和过滤工艺对产物进行纯化,以获得高纯度的双氯芬酸钾 。 质量控制措施,例如 HPLC 和紫外分光光度法,用于确保最终产品的一致性和有效性 .

化学反应分析

反应类型: 双氯芬酸钾经历各种化学反应,包括:

氧化: 双氯芬酸可以被氧化形成醌亚胺衍生物。

还原: 还原反应可以将双氯芬酸转化为相应的胺衍生物。

常用试剂和条件:

氧化: 通常使用高锰酸钾或过氧化氢等试剂。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 使用强亲核试剂,如甲醇钠或叔丁醇钾.

主要产品:

氧化: 醌亚胺衍生物。

还原: 胺衍生物。

相似化合物的比较

双氯芬酸钾通常与双氯芬酸钠(双氯芬酸的另一种盐形式)进行比较。两者之间的主要区别是:

类似化合物:

布洛芬: 另一种具有类似抗炎和镇痛特性的 NSAID。

萘普生: 一种用于止痛和消炎的 NSAID,其半衰期比双氯芬酸长。

属性

CAS 编号 |

15307-81-0 |

|---|---|

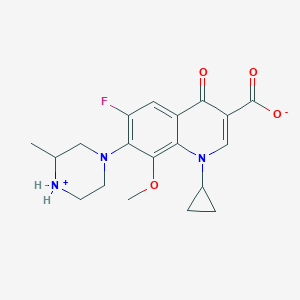

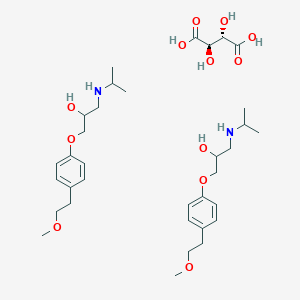

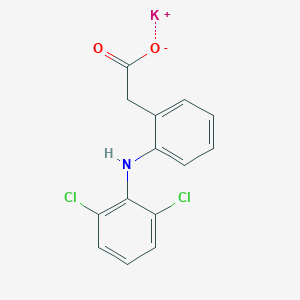

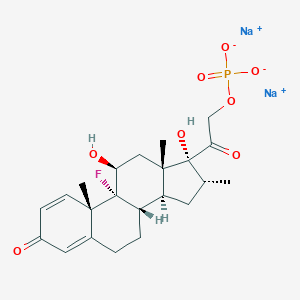

分子式 |

C14H11Cl2KNO2 |

分子量 |

335.2 g/mol |

IUPAC 名称 |

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19); |

InChI 键 |

NNXQGCHUKGEXEI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |

手性 SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |

规范 SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[K] |

Key on ui other cas no. |

15307-81-0 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

15307-86-5 (Parent) |

同义词 |

Dichlofenal Diclofenac Diclofenac Potassium Diclofenac Sodium Diclofenac, Sodium Diclonate P Diclophenac Dicrofenac Feloran GP 45,840 GP-45,840 GP45,840 Novapirina Orthofen Orthophen Ortofen Sodium Diclofenac SR 38 SR-38 SR38 Voltaren Voltarol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diclofenac Potassium exert its analgesic, anti-inflammatory, and antipyretic effects?

A1: Diclofenac Potassium primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, , , , ] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. By inhibiting COX, Diclofenac Potassium effectively reduces the production of prostaglandins, thereby alleviating these symptoms.

Q2: What is the molecular formula and weight of Diclofenac Potassium?

A2: The molecular formula of Diclofenac Potassium is C14H10Cl2KNO2, and its molecular weight is 334.24 g/mol.

Q3: What spectroscopic techniques are commonly employed to characterize Diclofenac Potassium?

A3: Researchers utilize a range of spectroscopic methods, including UV-Spectrophotometry, HPLC (High-Performance Liquid Chromatography), and HPTLC (High-Performance Thin Layer Chromatography) to analyze and quantify Diclofenac Potassium in various matrices. [, , , , , , , , ]

Q4: How does the stability of Diclofenac Potassium vary under different storage conditions?

A4: Studies have assessed the stability of Diclofenac Potassium formulations under various stress conditions like hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation. [] These studies guide the development of stable formulations with appropriate packaging and storage recommendations.

Q5: What formulation strategies have been explored to enhance the bioavailability of Diclofenac Potassium?

A5: Researchers have investigated various approaches, including the development of solid dispersions, [, ] microspheres, [, ] nanoemulsions, [] ethosomes, [] and transdermal patches, [, , ] to improve the solubility, dissolution rate, and ultimately, the bioavailability of Diclofenac Potassium.

Q6: What is the rationale behind developing fast-disintegrating tablets (FDTs) of Diclofenac Potassium?

A6: FDTs aim to improve patient compliance and potentially enhance the onset of action by disintegrating rapidly in the oral cavity, allowing for faster absorption. []

Q7: How does the pharmacokinetic profile of Diclofenac Potassium differ between various formulations?

A7: Studies comparing the pharmacokinetics of Diclofenac Potassium liquid-filled soft gelatin capsules (DPSGC) with conventional tablets revealed a shorter time to peak plasma concentration (Tmax) and higher peak plasma concentration (Cmax) for the DPSGC formulation. [, ] This suggests faster and potentially more consistent absorption with the novel formulation.

Q8: What is the clinical significance of the rapid absorption of certain Diclofenac Potassium formulations?

A8: Rapidly absorbed formulations are particularly beneficial in clinical settings where fast pain relief is desired, such as in acute migraine or post-operative pain management. [, , , ]

Q9: What animal models are commonly used to evaluate the analgesic efficacy of Diclofenac Potassium?

A9: The hot plate method in rats is frequently employed to assess the analgesic properties of Diclofenac Potassium formulations. [] This model measures the latency of the animal to withdraw its paw from a hot surface, indicating pain relief.

Q10: How does the efficacy of Diclofenac Potassium compare to other NSAIDs in clinical trials for specific indications?

A10: Several clinical trials have compared the efficacy of Diclofenac Potassium to other NSAIDs like aspirin, piroxicam, tenoxicam, and etodolac in managing pain and inflammation associated with various conditions. [, , , ] The results vary depending on the specific indication, dosage regimen, and patient population studied.

Q11: What are some strategies being explored to minimize the gastrointestinal side effects associated with Diclofenac Potassium?

A11: Efforts are focused on developing formulations that bypass the gastrointestinal tract, such as transdermal patches, [, , ] to reduce the risk of gastrointestinal irritation and ulceration. Additionally, co-administration with antacids has been explored to mitigate this side effect. []

Q12: How are analytical methods for Diclofenac Potassium validated to ensure accuracy and reliability?

A12: Validation of analytical methods, including spectrophotometric and chromatographic techniques, is crucial to ensure the accuracy, precision, linearity, and specificity of the methods used to quantify Diclofenac Potassium in various matrices. [, , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)